1-(2-Chloroethoxy)-4-methoxybenzene

Catalog No.
S681184
CAS No.
3383-74-2
M.F
C9H11ClO2
M. Wt
186.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloroethoxy)-4-methoxybenzene

CAS Number

3383-74-2

Product Name

1-(2-Chloroethoxy)-4-methoxybenzene

IUPAC Name

1-(2-chloroethoxy)-4-methoxybenzene

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

InChI

InChI=1S/C9H11ClO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7H2,1H3

InChI Key

CAMJRUQPYAEKHX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCl

Canonical SMILES

COC1=CC=C(C=C1)OCCCl

Synthesis of Pyrazole Derivatives

Preparation of Temperature-Responsive Block Copolymers

Improved Ether-Based Battery Electrolytes

1-(2-Chloroethoxy)-4-methoxybenzene, with the chemical formula C9H11ClO2 and CAS number 3383-74-2, is an organic compound characterized by its unique structure, which includes an aromatic ring substituted with a chloroethoxy group and a methoxy group at the para position. This compound is a colorless to yellow liquid with a density of approximately 1.13 g/mL and a boiling point ranging from 125°C to 128°C under reduced pressure (13.0 mbar) . Its solubility profile indicates it is soluble in several organic solvents such as methanol and dichloromethane, but has limited solubility in water (130 mg/L at 20°C) .

, notably the Vilsmeier-Haack reaction, where it is used to synthesize complex derivatives such as 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This reaction highlights its utility in forming versatile scaffolds for further chemical transformations . Additionally, it can undergo nucleophilic substitution reactions due to the presence of the chloro group, making it an interesting precursor for various organic syntheses.

Several synthesis methods have been reported for 1-(2-Chloroethoxy)-4-methoxybenzene:

  • Nucleophilic Substitution: The compound can be synthesized through nucleophilic substitution reactions involving appropriate alkyl halides and phenolic compounds.
  • Vilsmeier-Haack Reaction: As mentioned earlier, this method allows for the introduction of formyl groups into aromatic systems using this compound as a starting material .
  • Polymerization Techniques: It can also serve as a monomer in the preparation of temperature-responsive block copolymers via redox polymerization techniques .

1-(2-Chloroethoxy)-4-methoxybenzene has several applications across different fields:

  • Organic Synthesis: It acts as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing materials for solar cells and organic light-emitting diodes due to its unique electronic properties .
  • Polymer Chemistry: It is involved in synthesizing temperature-responsive block copolymers that have applications in drug delivery systems and smart materials .

Several compounds share structural similarities with 1-(2-Chloroethoxy)-4-methoxybenzene. Here are some notable examples:

Compound NameChemical FormulaKey Features
1-(Chloromethyl)-4-methoxybenzeneC8H9ClOLacks ethyl group; used in similar synthetic pathways
1-(2-Bromoethyl)-4-methoxybenzeneC9H10BrOBromine substituent instead of chlorine
1-(Chloropropyl)-4-methoxybenzeneC9H11ClOPropyl group offers different reactivity
2-Methyl-4-methoxyphenyl chlorideC9H11ClOMethyl group alters electronic properties

Uniqueness of 1-(2-Chloroethoxy)-4-methoxybenzene

The uniqueness of 1-(2-Chloroethoxy)-4-methoxybenzene lies in its specific combination of functional groups that allows for diverse reactivity patterns not found in other similar compounds. Its ability to participate in both nucleophilic substitution and polymerization reactions makes it versatile for synthetic applications across organic chemistry and material science.

XLogP3

2.5

Wikipedia

1-(2-chloroethoxy)-4-methoxybenzene

Dates

Modify: 2023-08-15

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